Oxolane;trichlorochromium

Description

Properties

IUPAC Name |

oxolane;trichlorochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H8O.3ClH.Cr/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOMBOLDXZUMBU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

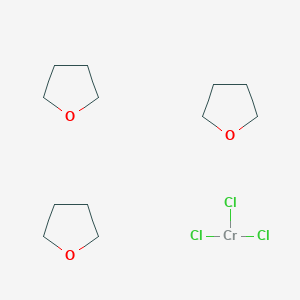

C1CCOC1.C1CCOC1.C1CCOC1.Cl[Cr](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl3CrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455230 | |

| Record name | Chromium(III) chloride tetrahydrofuran complex (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10170-68-0 | |

| Record name | Chromium(III) chloride tetrahydrofuran complex (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Chromium Iii Coordination Compounds in Contemporary Chemistry

Chromium(III) complexes are a cornerstone of coordination chemistry, exhibiting a rich variety of structures, reactivities, and applications. The d³ electron configuration of the Cr(III) ion typically leads to the formation of stable, octahedral complexes. fiveable.menumberanalytics.com This stability, combined with the ability to participate in a range of chemical transformations, underpins their importance in several key areas.

One of the most significant applications of chromium(III) coordination compounds is in catalysis . They are integral to various industrial processes, particularly in the field of olefin polymerization and oligomerization. For instance, chromium-based catalysts, often generated from precursors like Oxolane;trichlorochromium, are used in the selective trimerization of ethylene (B1197577) to produce 1-hexene (B165129), a valuable comonomer in the production of polyethylene (B3416737). psu.edu The catalytic activity and selectivity of these systems can be finely tuned by modifying the ligand environment around the chromium center. fiveable.me

Beyond catalysis, chromium(III) complexes are utilized in:

Materials Science: Their vibrant and varied colors make them valuable as pigments. fiveable.me

Bioinorganic Chemistry: Chromium(III) is an essential trace element in human nutrition, and its complexes are studied for their potential biological roles and applications. numberanalytics.comopenmedicinalchemistryjournal.com

Organic Synthesis: They serve as reagents and catalysts for a variety of organic transformations. guidechem.comacs.org

The Role of Oxolane Tetrahydrofuran As a Ligand in Chromium Chemistry

Oxolane, or tetrahydrofuran (B95107) (THF), is a cyclic ether that acts as a Lewis base, donating a pair of electrons from its oxygen atom to a metal center. cymitquimica.com In the context of chromium chemistry, THF is a moderately coordinating solvent and ligand. Its primary role in the complex Oxolane;trichlorochromium is to solubilize the otherwise insoluble anhydrous chromium(III) chloride in organic solvents and to provide a synthetically useful precursor where the THF ligands can be easily substituted. cymitquimica.comnih.gov

The coordination of THF to the chromium(III) center results in a complex with an octahedral geometry. cymitquimica.com The Cr-O bonds in such complexes are relatively labile, meaning they can be broken with comparative ease. This lability is the key to the synthetic utility of CrCl₃(THF)₃, as it allows for the facile replacement of the THF molecules by a wide range of other ligands, including phosphines, amines, and cyclopentadienyl (B1206354) anions. acs.orgacs.orgscientific.net This substitution provides a straightforward entry point to a vast library of chromium(III) complexes with tailored electronic and steric properties.

Overview of Oxolane;trichlorochromium As a Precursor and Active Species in Research

Direct Coordination Approaches

Direct coordination methods involve the reaction of a chromium(III) chloride source with tetrahydrofuran (B95107) (THF), which functions as both the solvent and a Lewis base ligand. cymitquimica.com The success of these methods hinges on the reactivity of the chromium source and the rigorous exclusion of water.

Controlled Reaction of Chromium(III) Chloride with Tetrahydrofuran

The synthesis of CrCl₃(THF)₃ can be achieved by the direct interaction between a chromium(III) chloride species and THF. A foundational method, reported over 60 years ago, involves the continuous Soxhlet extraction of anhydrous chromium(III) chloride with boiling, anhydrous THF. semanticscholar.orgnih.govresearchgate.net Since anhydrous CrCl₃ is largely insoluble in organic solvents, this extended extraction is necessary to facilitate the formation of the soluble THF adduct. semanticscholar.orgnih.gov

More contemporary and convenient methods often start with the hydrated form, chromium(III) chloride hexahydrate (CrCl₃·6H₂O). semanticscholar.orgcollegedunia.com Several strategies exist to perform the dehydration and THF coordination in a single pot. One such method involves reacting CrCl₃·6H₂O with an excess of a dehydrating agent like trimethylsilyl (B98337) chloride in THF. semanticscholar.orgcollegedunia.com Another approach is to first convert the hydrated chromium chloride to an anhydrous form by refluxing with thionyl chloride (SOCl₂); the resulting anhydrous CrCl₃ can then be immediately dissolved in THF to yield the desired complex. semanticscholar.orgnih.govrsc.org This latter method is noted to be considerably faster than the traditional Soxhlet extraction. rsc.org

Influence of Reaction Conditions on Product Purity and Yield

The purity and yield of CrCl₃(THF)₃ are critically dependent on the reaction conditions, with the most significant factor being the presence of water. All glassware and solvents must be meticulously dried, as any residual moisture can lead to the formation of hydrated byproducts. rsc.org

Research has shown that syntheses starting from CrCl₃·6H₂O without sufficient dehydrating agents can yield an incorrect product, which crystallographic studies identified as CrCl₃(H₂O)(THF)₂. researchgate.net This impurity can cause experimental failures in subsequent reactions. researchgate.net To obtain the completely anhydrous form of CrCl₃(THF)₃ when using trimethylsilyl chloride, a significant excess of the reagent (approximately 60 equivalents per chromium atom) is required. semanticscholar.orgmdpi.comresearchgate.net Using a lesser amount, such as 25 equivalents, has been shown to result in the formation of the hydrated impurity. mdpi.comresearchgate.net

Furthermore, the physical nature of the product can be an indicator of its purity. Properly synthesized CrCl₃(THF)₃ is a crystalline solid, whereas impure batches are often described as irregular solids with no possibility of recrystallization, potentially containing mixtures of THF adducts. semanticscholar.orgnih.govresearchgate.net A well-defined, crystalline alternative, the dinuclear complex [CrCl₂(μ-Cl)(thf)₂]₂, can be reliably prepared and has been shown to be a superior starting material in certain catalytic applications where the purity of the chromium source is paramount. semanticscholar.orgmdpi.comresearchgate.net

Table 1: Comparison of Selected Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Typical Conditions | Outcome & Remarks |

|---|---|---|---|---|

| Soxhlet Extraction | Anhydrous CrCl₃ | THF, Zn dust (catalytic) | Overnight extraction with boiling THF | Classic method; time-consuming; yields quantitative results. nih.govacs.orgcardiff.ac.uk |

| Thionyl Chloride | CrCl₃·6H₂O | SOCl₂, THF | Reflux in SOCl₂, then add THF | Faster than Soxhlet; generates anhydrous CrCl₃ in situ. semanticscholar.orgnih.govrsc.org |

| Trimethylsilyl Chloride | CrCl₃·6H₂O | Me₃SiCl, THF | Stir in THF with excess Me₃SiCl | Convenient one-pot synthesis; requires large excess of Me₃SiCl for high purity. semanticscholar.orgmdpi.com |

| Molecular Sieves | CrCl₃·6H₂O or CrCl₃(THF)₂(H₂O) | 5 Å molecular sieves, THF | Stirring for several days at room temp. | A mild method avoiding chemical dehydrating agents. patsnap.com |

Solvent-Assisted Synthesis Strategies

In these syntheses, the solvent is not merely a medium but an active participant, both by stabilizing intermediates and by directly coordinating to the metal center. Ancillary reagents are also crucial for driving the reaction toward the desired anhydrous product.

Optimization of Solvents for Intermediate Stabilization

Tetrahydrofuran (THF) is the solvent of choice as it also serves as the coordinating ligand to form the stable CrCl₃(THF)₃ complex. cymitquimica.com Its ability to dissolve the chromium species and stabilize the Cr(III) center is essential for the synthesis. cymitquimica.com The use of anhydrous THF is non-negotiable, as THF cannot displace water molecules once they have coordinated to the chromium center. rsc.org While THF is the primary solvent for the reaction, other solvents may be used during product workup. For instance, pentane (B18724) can be used as an anti-solvent to precipitate the product from a concentrated THF solution. patsnap.com In the synthesis of the related, purer dinuclear complex [CrCl₂(μ-Cl)(thf)₂]₂, dichloromethane (B109758) (CH₂Cl₂) is used for crystallization. semanticscholar.orgmdpi.comresearchgate.net

Role of Ancillary Reagents in Complex Formation

Ancillary reagents are primarily employed to remove water from the hydrated starting materials, thereby facilitating the coordination of THF molecules.

Thionyl Chloride (SOCl₂): This reagent reacts vigorously with the water of hydration in CrCl₃·6H₂O to produce gaseous byproducts (SO₂ and HCl) and an anhydrous form of CrCl₃, which readily reacts with THF. semanticscholar.orgnih.govcollegedunia.com

Trimethylsilyl Chloride (Me₃SiCl): A widely used and convenient dehydrating agent that reacts with CrCl₃·6H₂O in THF. semanticscholar.org The reaction consumes the water molecules to form hexamethyldisiloxane (B120664) ((Me₃Si)₂O) and HCl, allowing the now "dry" chromium center to coordinate with THF. semanticscholar.orgmdpi.comcollegedunia.com

Molecular Sieves: As a physical water absorption agent, activated molecular sieves (e.g., 3 Å, 4 Å, or 5 Å) can be added to a mixture of CrCl₃·6H₂O in THF to trap water molecules and drive the equilibrium toward the formation of the anhydrous THF complex. patsnap.com This method avoids the introduction of chemical byproducts from reagents like SOCl₂ or Me₃SiCl.

Table 2: Function of Key Ancillary Reagents

| Reagent | Chemical Formula | Function | Key Research Finding |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Dehydrating Agent | Reacts with CrCl₃·6H₂O to form anhydrous CrCl₃ in situ for immediate reaction with THF. nih.govrsc.org |

| Trimethylsilyl Chloride | Me₃SiCl | Dehydrating Agent | Conveniently removes water from CrCl₃·6H₂O in a one-pot synthesis. A large excess (~60 eq.) is needed for complete dehydration. semanticscholar.orgmdpi.com |

| Molecular Sieves | N/A | Water Absorption Agent | Physically removes water from the reaction mixture, enabling formation of the anhydrous complex without chemical byproducts. patsnap.com |

| Zinc Dust | Zn | Catalytic Activator | Facilitates the dissolution of inert, anhydrous CrCl₃ during Soxhlet extraction. nih.govacs.orgcardiff.ac.uk |

Catalytic Enhancement in this compound Synthesis

While traditional catalysts that lower the activation energy are not typically described for the synthesis of CrCl₃(THF)₃, certain reagents are used in catalytic amounts to activate the otherwise inert chromium precursors.

The most notable example is the use of a small, catalytic quantity of zinc dust in the original Soxhlet extraction method for preparing CrCl₃(THF)₃ from anhydrous CrCl₃. nih.govacs.orggoogle.com Anhydrous chromium(III) chloride is kinetically inert and notoriously insoluble. nih.govcollegedunia.com The addition of zinc dust is believed to facilitate the reaction by reducing a small fraction of the Cr(III) to Cr(II). acs.orgreddit.com The resulting Cr(II) species is more labile and soluble, and it is thought to enter an electron-transfer equilibrium with the bulk Cr(III) material, thereby mediating its dissolution and subsequent coordination with THF. acs.orgreddit.com At the end of the reaction, the zinc metal can be recovered unchanged from the extraction thimble. acs.org This use of a reducing agent to overcome the kinetic inertness of Cr(III) is a crucial enabling step that can be considered a form of catalytic activation. reddit.comchegg.com

Utilization of Zinc Dust in Solubilization and Complexation

A long-established and widely practiced method for the synthesis of CrCl₃(THF)₃ involves the Soxhlet extraction of anhydrous chromium(III) chloride with boiling THF. mdpi.compolito.itacs.org Anhydrous CrCl₃ is notoriously insoluble in most organic solvents, which presents a significant hurdle for its direct use in many coordination chemistry applications. researchgate.netmdpi.com To overcome this, a catalytic amount of zinc dust is often employed. cardiff.ac.ukresearchgate.netmdpi.com

The role of zinc dust is to facilitate the dissolution of the chromium salt. It is believed to operate via a reduction-oxidation mechanism. Zinc reduces a small amount of Cr(III) to the more soluble Cr(II) species. This soluble Cr(II) can then be re-oxidized by the bulk anhydrous CrCl₃, rendering the latter soluble in the THF medium. This catalytic cycle effectively transfers the insoluble chromium(III) chloride into the solution phase where it can coordinate with THF to form the desired CrCl₃(THF)₃ complex. researchgate.net The process is typically carried out in a Soxhlet apparatus, where the continuous cycling of fresh, hot THF over the mixture of anhydrous CrCl₃ and zinc dust ensures complete extraction and complexation. mdpi.comacs.org The final product, a crystalline violet solid, precipitates from the concentrated solution upon cooling. acs.org

Evaluation of Alternative Catalytic Pathways for Complex Formation

While the zinc dust method is effective, alternative pathways for the synthesis of CrCl₃(THF)₃ and related chromium complexes have been explored to circumvent the use of metallic reducing agents or to start from more accessible chromium sources. One notable alternative involves the use of silver-based reagents. For instance, the reaction of CrCl₃(THF)₃ with [(CH₃CN)₄Ag]⁺[B(C₆F₅)₄]⁻ has been utilized to generate cationic chromium complexes, demonstrating a metathesis approach. researchgate.net

Another strategy involves the direct reaction of hydrated chromium(III) chloride (CrCl₃·6H₂O) with dehydrating agents in THF. A prominent example is the use of excess trimethylsilyl chloride (Me₃SiCl). researchgate.netnih.gov This method is attractive due to its convenience. The reaction of CrCl₃·6H₂O with a large excess of Me₃SiCl in THF leads to the precipitation of CrCl₃(THF)₃, with the water being scavenged by the Me₃SiCl to form hexamethyldisiloxane and HCl. nih.gov However, the stoichiometry of the Me₃SiCl is crucial; insufficient amounts can lead to the formation of hydrated complexes. researchgate.netnih.gov Another reported method involves reacting CrCl₃·6H₂O with excess thionyl chloride (SOCl₂) to generate an anhydrous form of CrCl₃ in situ, which then readily reacts with THF to yield CrCl₃(THF)₃. researchgate.netnih.gov Microwave-assisted synthesis has also been reported as a rapid and efficient method for generating chromium(III) complexes from CrCl₃(THF)₃, highlighting the ongoing search for more efficient synthetic protocols. conicet.gov.arrsc.org

Mechanochemical Synthesis Techniques

In recent years, mechanochemistry has emerged as a powerful, environmentally friendly alternative to traditional solvent-based synthesis. nih.govacs.org This approach relies on the input of mechanical energy, typically through grinding or milling, to drive chemical reactions.

Solvent-Free Approaches for Chromium(III) Complex Preparation

Mechanochemical methods offer a "green" route to chromium(III) complexes by minimizing or eliminating the use of often toxic and expensive solvents. nih.govacs.org The synthesis of various chromium(III) complexes has been successfully demonstrated using solvent-free or liquid-assisted grinding techniques. nih.goveuacademic.orgeuacademic.org In a typical procedure, the solid reactants, such as a chromium(III) precursor and the desired ligands, are ground together in a mortar and pestle or a ball mill. nih.govacs.orgeuacademic.org This technique has been used to prepare heterocyclic base-chromium(III) complexes by grinding the heterocyclic compound with chromium(III) carbonate. euacademic.orgeuacademic.org Similarly, chromium(III) complexes with bidentate and tridentate phosphine (B1218219) ligands have been synthesized in high yields (95–97%) by grinding the ligands with the solid precursor, CrCl₃(THF)₃. nih.govacs.orgresearchgate.net The avoidance of solvents simplifies the purification process, as byproducts can often be easily removed. nih.govacs.org

Impact of Grinding Methods on Complex Formation

The specific grinding method and conditions can have a significant impact on the outcome of a mechanochemical synthesis. Techniques range from manual grinding with a pestle and mortar to automated ball milling. nih.goveuacademic.org The energy input, grinding time, and the use of small amounts of liquid (liquid-assisted grinding) can influence reaction rates and product formation. For instance, the synthesis of certain chromium(III) complexes via grinding with a pestle and mortar has been shown to produce high yields. nih.govacs.orgresearchgate.net The success of these solvent-free methods demonstrates that the mechanism of interaction between the metal salt and ligands can be the same with or without a solvent, highlighting the viability of mechanochemistry as a synthetic tool. nih.govacs.org The physical force applied during grinding can overcome activation barriers and facilitate the solid-state reaction between reactants. The surface integrity of materials, including the creation of defects and increased surface area, is known to be affected by grinding, which can in turn influence chemical reactivity.

Purity Considerations and Structural Verification in Synthetic Protocols

The purity and correct structural identification of CrCl₃(THF)₃ are paramount, as impurities can lead to failed experiments and inconsistent results, particularly in catalysis. researchgate.netnih.gov

Addressing Hydrated Chromium(III) Tetrahydrofuran Complexes

A significant challenge in the synthesis and handling of CrCl₃(THF)₃ is its propensity for hydration. cardiff.ac.uk The starting material, chromium(III) chloride, is often used in its hydrated form, CrCl₃·6H₂O. If the dehydration process is incomplete, or if the final product is exposed to moisture, hydrated chromium(III) tetrahydrofuran complexes can form. researchgate.netnih.govconicet.gov.ar It has been discovered through X-ray crystallographic studies that some commercial sources of what was believed to be CrCl₃(THF)₃ were, in fact, the hydrated species trans-[CrCl₂(H₂O)₄]Cl·2THF or CrCl₃(THF)₂(H₂O). researchgate.net The presence of coordinated water can be particularly problematic in reactions involving strongly basic reagents, which can deprotonate the water molecule. researchgate.net

To obtain a truly anhydrous product, rigorous drying of glassware and solvents is essential. conicet.gov.ar When starting from CrCl₃·6H₂O, a significant excess of a dehydrating agent like Me₃SiCl (around 60 equivalents) is recommended to ensure the formation of the anhydrous complex. researchgate.netnih.gov Insufficient amounts (e.g., 25 equivalents) have been shown to yield the hydrated complex CrCl₃(THF)₂(H₂O). researchgate.netnih.gov

Structural verification is complicated by the fact that CrCl₃(THF)₃ is paramagnetic, which precludes characterization by standard ¹H and ¹³C NMR spectroscopy. nih.gov Therefore, techniques such as elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction are crucial. nih.goveuacademic.orgeuacademic.org However, CrCl₃(THF)₃ is often obtained as an "irregular violet solid" that is difficult to recrystallize, making single-crystal analysis challenging. nih.gov This has led to the development and characterization of alternative, well-defined crystalline THF adducts of CrCl₃, such as the dinuclear complex [CrCl₂(μ-Cl)(THF)₂]₂, which can serve as a more reliable and pure starting material for chromium chemistry. nih.gov

Interactive Data Table: Synthetic Methods for this compound

| Method | Starting Materials | Key Reagents/Conditions | Typical Product Form | Key Findings/Challenges | References |

| Soxhlet Extraction | Anhydrous CrCl₃, THF | Zinc dust (catalyst), boiling THF | Crystalline violet solid | Effective for insoluble CrCl₃; time-consuming. | mdpi.com, polito.it, researchgate.net, acs.org |

| Dehydration of Hydrate (B1144303) | CrCl₃·6H₂O, THF | Excess Me₃SiCl or SOCl₂ | Violet solid | Convenient; stoichiometry of dehydrating agent is critical to avoid hydrated byproducts. | nih.gov, researchgate.net, researchgate.net |

| Mechanochemical Grinding | CrCl₃(THF)₃, Ligands | Pestle and mortar, solvent-free | Solid powder | High yields, environmentally friendly; product may require recrystallization. | nih.gov, acs.org, researchgate.net |

| Alternative Precursor | CrCl₃·6H₂O | Evacuation, Me₃SiCl, CH₂Cl₂ | Crystalline solid ([CrCl₂(μ-Cl)(THF)₂]₂) | Yields a well-defined, pure crystalline alternative to CrCl₃(THF)₃. | nih.gov |

Strategies for Obtaining Anhydrous and Pure this compound

The compound this compound, scientifically known as trichlorotris(tetrahydrofuran)chromium(III) and commonly abbreviated as CrCl₃(THF)₃, is a critical starting material for the synthesis of various organometallic and coordination compounds of chromium. nih.gov The purity and anhydrous nature of this reagent are paramount, as the presence of water can lead to experimental failures, particularly when reacting with strongly basic reagents. researchgate.net Consequently, several synthetic strategies have been developed to produce CrCl₃(THF)₃ in a highly pure and anhydrous form. These methods primarily focus on either starting with anhydrous chromium(III) chloride or dehydrating its common hydrated form, chromium(III) chloride hexahydrate (CrCl₃·6H₂O).

A significant challenge in the synthesis and application of CrCl₃(THF)₃ is ensuring the complete absence of coordinated water. It has been discovered through X-ray crystallographic studies that some commercial sources, likely prepared via certain dehydration methods, were erroneously identified and were, in fact, the monohydrated species, trichlorobis(tetrahydrofuran)aquachromium(III) (CrCl₃(H₂O)(THF)₂). researchgate.net The use of this hydrated impurity can compromise the reliability and outcome of subsequent chemical reactions. nih.govresearchgate.net

Dehydration of Chromium(III) Chloride Hexahydrate

The most convenient and widely adopted methods start from the readily available and inexpensive chromium(III) chloride hexahydrate. The core of these strategies is the effective removal of the six water molecules of hydration.

One of the most attractive methods involves the reaction of CrCl₃·6H₂O with an excess of trimethylsilyl chloride (Me₃SiCl) in tetrahydrofuran (THF). nih.govwikipedia.org This reaction proceeds to form CrCl₃(THF)₃, which precipitates from the solution, along with the byproducts hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) and hydrogen chloride (HCl). nih.govwikipedia.org

CrCl₃·6H₂O + 12 (CH₃)₃SiCl → CrCl₃(THF)₃ + 6 ((CH₃)₃Si)₂O + 12 HCl wikipedia.org

Crucially, a significant excess of Me₃SiCl is required to obtain the completely anhydrous complex. researchgate.net Using a lower equivalence, as suggested in some literature, may result in the formation of the hydrated CrCl₃(thf)₂(H₂O) species. researchgate.net A modified and more efficient procedure involves a preliminary evacuation of CrCl₃·6H₂O at elevated temperatures (e.g., 100 °C) to remove a large portion of the water. nih.govmdpi.com This is followed by treatment with a reduced amount of Me₃SiCl (e.g., 6 equivalents) in a minimal volume of THF. nih.govresearchgate.net This modified approach yields a completely anhydrous violet solid, confirmed by infrared spectroscopy, and has been shown to produce a more active catalyst in subsequent applications. nih.govmdpi.com

Another dehydration approach employs thionyl chloride (SOCl₂). In this process, CrCl₃·6H₂O is refluxed with thionyl chloride to generate anhydrous CrCl₃. nih.govconicet.gov.ar Following this in-situ formation of the anhydrous salt, THF is added to immediately produce the desired CrCl₃(THF)₃ complex. nih.govrsc.org

A different strategy involves the use of physical water absorption agents. A patented process describes flowing a mixture of a chromium(III) chloride hydrate and THF through a bed containing a solid water absorption agent, such as 3 Å, 4 Å, or 5 Å molecular sieves, to form the anhydrous CrCl₃(THF)₃ complex. google.com This method can be performed without the need for heating or applying a vacuum. google.com

Methods Starting from Anhydrous Chromium(III) Chloride

The traditional and original method for preparing CrCl₃(THF)₃ involves the direct reaction of anhydrous chromium(III) chloride with THF. nih.gov Anhydrous CrCl₃ is a violet crystalline solid that is notably insoluble in water and most organic solvents, including THF. nih.govwikipedia.org To facilitate its dissolution and the formation of the THF complex, a catalytic amount of a reducing agent, such as zinc dust, is often required. nih.govacs.org The process is typically carried out using a Soxhlet extraction apparatus, where boiling THF continuously passes over the anhydrous CrCl₃ and zinc dust mixture. nih.govacs.org The CrCl₃(THF)₃ complex forms in the hot THF and crystallizes in the collection flask, often yielding the product in essentially quantitative yield. acs.org While effective, this method can be time-consuming, sometimes requiring overnight extraction. acs.org

The primary drawback of this approach is the difficulty and hazard associated with preparing anhydrous CrCl₃ itself. One method involves treating hydrated chromium oxide (Cr₂O₃·xH₂O) with carbon tetrachloride at high temperatures (630 °C), a process that generates highly toxic phosgene (B1210022) gas. nih.gov

The following table summarizes the key synthetic strategies for obtaining anhydrous and pure this compound.

| Starting Material | Method | Key Reagents/Conditions | Product Quality/Remarks | Reference |

|---|---|---|---|---|

| CrCl₃·6H₂O | Chemical Dehydration | Excess Me₃SiCl in THF | An attractive and convenient method. A large excess of Me₃SiCl is crucial to avoid hydrated byproducts. | nih.gov |

| CrCl₃·6H₂O | Modified Chemical Dehydration | 1) Evacuation at 100 °C 2) 6 equiv. Me₃SiCl in minimal THF | Yields a completely anhydrous, highly pure product leading to more reliable catalyst performance. | nih.govresearchgate.netmdpi.com |

| CrCl₃·6H₂O | Chemical Dehydration | Refluxing in SOCl₂, followed by addition of THF | Generates anhydrous CrCl₃ in situ before complexation. | nih.govconicet.gov.arrsc.org |

| CrCl₃·6H₂O | Physical Dehydration | Flowing through a bed of molecular sieves in THF | Can be performed at ambient temperature and pressure. | google.com |

| Anhydrous CrCl₃ | Soxhlet Extraction | Boiling THF with Zn dust as a catalyst | Traditional method, provides crystalline product in high yield but can be slow. Preparation of anhydrous CrCl₃ can be hazardous. | nih.govacs.org |

Geometry and Stereochemistry of Chromium(III) Centers in Oxolane Adducts

The chromium(III) ion, with its d³ electron configuration, predominantly forms complexes with an octahedral geometry, a preference strongly influenced by ligand field stabilization energy. stanford.eduumass.edu

Octahedral Coordination Environments

The central chromium atom in CrCl₃(THF)₃ is in a +3 oxidation state and is coordinated to three chloride ions and three oxolane (tetrahydrofuran, THF) molecules, resulting in a six-coordinate, pseudo-octahedral geometry. acs.orgcymitquimica.com The arrangement of the ligands around the chromium center can lead to facial (fac) or meridional (mer) isomers. While both isomers are possible, the meridional configuration is often observed in related complexes. For instance, the molecular structure of some chromium(III) complexes with bulky N,N,N-ligands reveals a distorted octahedral geometry with the ligand adopting a mer-configuration. researchgate.net Similarly, the reaction of CrCl₃(THF)₃ with certain bis(2-pyridylmethyl)alkylamine ligands yields different isomers depending on the substituents on the pyridine (B92270) rings; unsubstituted ligands tend to produce facial isomers, whereas 6-methyl-substituted ligands result in meridional isomers. acs.orgresearchgate.net

The geometry around the chromium center is often distorted from a perfect octahedron. researchgate.netacs.org This distortion is reflected in bond angles that deviate from the ideal 90° and 180°. For example, in some chromium(III) complexes, bond angles such as N-Cr-Cl and P-Cr-P are found to be less than the ideal 180°, indicating a distorted geometry. acs.org

Ligand Field Stabilization Effects

The d-orbitals of a transition metal ion are degenerate in the gas phase, but in the presence of ligands, they split into different energy levels. In an octahedral field, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. umass.edu The energy difference between these sets is denoted as Δo or 10Dq. umass.edu For a Cr(III) ion, which has a d³ configuration, the three d-electrons occupy the lower energy t₂g orbitals, resulting in significant ligand field stabilization energy (LFSE). stanford.eduumass.edu This stabilization is a major driving force for the formation of octahedral chromium(III) complexes. umass.edu

The magnitude of Δo is influenced by the nature of the ligands, a concept captured in the spectrochemical series. umass.edutiu.edu.iq Ligands are arranged in this series based on their ability to cause d-orbital splitting. Strong-field ligands lead to a larger Δo, while weak-field ligands result in a smaller Δo. umass.edu In the context of this compound, both chloride and THF are considered relatively weak-field ligands. The electronic absorption spectrum of Cr(III) complexes can be used to experimentally determine the value of Δo. umass.edu The mutual repulsion between the d-electrons is quantified by the Racah B parameter, which is reduced from the free-ion value in a coordination environment due to the nephelauxetic effect, indicating covalent character in the metal-ligand bonds. unige.ch

Dimeric and Polynuclear Structures Derived from this compound

While CrCl₃(THF)₃ is often represented as a monomeric species, it can also form dimeric and polynuclear structures, particularly through halide bridging.

Halide-Bridged Dimeric Arrangements

Investigations have revealed that the commercially available violet solid often labeled as CrCl₃(THF)₃ may not be a pure monomer but can exist as a chloride-bridged dimer, [CrCl₂(μ-Cl)(THF)₂]₂. nih.govmdpi.com In this dimeric structure, each chromium atom maintains an octahedral coordination environment, with two THF molecules in a cis-position. mdpi.com The bond distances between the chromium and terminal chloride ions are shorter than those to the bridging chloride ions. mdpi.com The formation of such dimeric species has been confirmed by X-ray crystallography. researchgate.netmdpi.com For example, the reaction of CrCl₃(THF)₃ with certain phosphine ligands can yield dimeric complexes bridged by two chlorine ligands. researchgate.net

Asymmetrically Bridged Architectures

In addition to symmetrical dimeric structures, asymmetrically bridged architectures can also be formed. The twisting of pyridine rings in some meridional chromium(III) complexes derived from CrCl₃(THF)₃ represents a form of structural asymmetry. acs.org More complex polynuclear chromium(III) aggregates can be synthesized through reactions involving CrCl₃(THF)₃ or related chromium precursors, leading to structures with multiple bridging ligands, including hydroxo and chloro bridges, often incorporating other metal ions like lithium. unifr.ch

Ligand Exchange and Adduct Formation Studies

CrCl₃(THF)₃ is a valuable precursor for synthesizing other chromium(III) complexes through ligand exchange reactions. nih.govacs.org The coordinated THF molecules can be readily displaced by other ligands, such as bidentate and tridentate phosphine or amine ligands, to form new chromium(III) adducts. acs.orgacs.orgillinois.edu

Coordination with Phosphine-Based Ligands

The reaction of CrCl₃(THF)₃ with phosphine-based ligands facilitates the synthesis of diverse chromium(III)-phosphine complexes. These reactions typically involve the direct substitution of one or more THF ligands. For instance, the bidentate phosphine ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) reacts readily with CrCl₃(THF)₃ in a THF solution, marked by an immediate color change from the initial deep purple to a dark blue, indicating a rapid ligand exchange process. up.ac.za Further reaction with secondary monodentate ligands like substituted pyridines can then proceed. up.ac.za

The reaction of CrCl₃(THF)₃ with diphenyl-2-pyridylphosphine (B124867) can lead to the formation of complexes such as [(η⁵-Me₃SiCp)CrCl₂{(C₆H₅)₂PC₅H₄N}], showcasing the versatility of this precursor in organometallic synthesis. researchgate.net

Interactions with Nitrogen-Donor Ligands

Nitrogen-donor ligands, ranging from simple monodentate amines to complex polydentate systems, readily coordinate to the chromium(III) center by displacing the THF ligands of CrCl₃(THF)₃. The classic example is the reaction with pyridine (py), which yields the tris-substituted complex, mer-[CrCl₃(py)₃]. wikipedia.orgup.ac.za While the reaction appears instantaneous due to a rapid color change, spectroscopic studies have shown that the complete substitution of three THF ligands by pyridine at room temperature takes approximately three hours. up.ac.za

Bidentate and tridentate nitrogen ligands have been extensively used to create well-defined, stable chromium(III) complexes. For example, tridentate 2,6-bis(azolylmethyl)pyridine ligands react with CrCl₃(THF)₃ in THF to produce neutral, air-stable green complexes of the general formula [CrCl₃{2,6-bis(azolylmethyl)pyridine-N,N,N}]. researchgate.net These reactions typically result in high yields of six-coordinate chromium complexes. researchgate.netacs.org

The coordination geometry of the final product can be subtly influenced by the ligand architecture. In a study involving N,N-di(2-pyridylmethyl)amine ligands, it was found that unsubstituted versions yielded complexes with a facial (fac) arrangement of the tridentate ligand, whereas ligands bearing a methyl group at the 6-position of the pyridine rings resulted in a meridional (mer) geometry. acs.org

| Ligand Type | Example Ligand | Resulting Complex Formula | Observed Geometry | Reference |

| Monodentate | Pyridine (py) | [CrCl₃(py)₃] | meridional | wikipedia.orgup.ac.za |

| Tridentate (NNN) | N-propyl-N,N-di(2-pyridylmethyl)amine | fac-[CrCl₃(ligand)] | facial | acs.org |

| Tridentate (NNN) | N-propyl-N,N-di(6-methyl-2-pyridylmethyl)amine | mer-[CrCl₃(ligand)] | meridional | acs.org |

| Tridentate (NNN) | 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine | [CrCl₃(ligand)] | facial (predicted) | researchgate.net |

Chelation Dynamics of Multidentate Systems

The reaction of CrCl₃(THF)₃ with multidentate ligands highlights the principles of chelation and the thermodynamic stability of the resulting complexes. Tridentate ligands with NNN, PNP, and SNS donor sets form particularly stable six-coordinate, octahedral chromium(III) complexes. lookchem.comresearchgate.netacs.org The formation of these chelated structures is a strong driving force for the displacement of the monodentate THF ligands.

With symmetric tridentate ligands like 2,6-bis(azolylmethyl)pyridine, theoretical calculations predict that the facial (fac) isomer is the thermodynamically preferred structure. researchgate.net However, as noted previously, steric hindrance introduced by substituents on the ligand backbone can favor the formation of the meridional (mer) isomer. acs.org This demonstrates a key aspect of chelation dynamics where both the electronic nature of the donor atoms and the steric profile of the ligand framework dictate the final coordination geometry.

The versatility of CrCl₃(THF)₃ as a starting material is further exemplified by its reactions with tridentate NON ligands, such as oxygen-bridged bis(pyrazolyl) systems, which are also used to generate chromium catalysts for olefin oligomerization. tandfonline.com The chelation of these ligands to the chromium center is a critical step in forming the active catalytic species.

Spectroscopic and Diffraction-Based Structural Characterization

A combination of spectroscopic and diffraction techniques is essential for the unambiguous characterization of this compound and its derivatives. These methods provide critical information on solid-state structures, solution-phase behavior, and electronic properties.

X-ray Crystallography for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes in the solid state. The structure of the parent compound, CrCl₃(THF)₃, has been identified as the meridional isomer, mer-[CrCl₃(THF)₃]. nih.gov However, crystallographic studies have also revealed that some commercial batches of this precursor are, in fact, [CrCl₃(H₂O)(THF)₂], a hydrated species. researchgate.net To address issues of purity and crystallinity, a well-defined dinuclear alternative, [CrCl₂(μ-Cl)(THF)₂]₂, has been synthesized and structurally characterized. This complex features two chromium atoms bridged by two chloride ligands, with each chromium center adopting a distorted octahedral geometry. nih.gov

X-ray crystallography has been indispensable in elucidating the structures of numerous derivatives. For example, the analysis of complexes with N,N-di(2-pyridylmethyl)amine ligands confirmed the fac and mer geometries and provided detailed bond length and angle data. acs.org In mer-[{N-propyl-N,N-di(6-methyl-2-pyridylmethyl)amine}CrCl₃], the Cr-N(amine) bond length is slightly shorter than the Cr-N(pyridyl) distances, a subtle structural detail revealed by diffraction. acs.org

Selected Bond Distances (Å) from X-ray Crystallography

| Compound | Cr-Cl (Å) | Cr-O (Å) | Cr-N (Å) | Reference |

|---|---|---|---|---|

| [CrCl₂(μ-Cl)(THF)₂]₂ | 2.277 - 2.362 | 2.018 - 2.045 | N/A | nih.gov |

| fac-[{N-propyl-N,N-di(2-pyridylmethyl)amine}CrCl₃] | 2.311 - 2.327 | N/A | 2.079 - 2.115 | acs.org |

NMR and IR Spectroscopic Probes for Solution-Phase Analysis

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for characterizing these compounds, particularly in solution. As a d³ metal ion, chromium(III) is paramagnetic, which causes significant line broadening in standard ¹H and ¹³C NMR spectra, often rendering them uninformative for direct structural analysis of the chromium complex itself. up.ac.zanih.gov However, NMR can be cleverly applied to monitor reaction progress. For instance, the substitution of THF by pyridine can be followed by observing the disappearance of the sharp NMR signals of the free pyridine ligand as it coordinates to the paramagnetic chromium center. up.ac.za

IR spectroscopy is a powerful tool that is not hampered by paramagnetism. It is particularly useful for confirming the coordination of ligands and the displacement of THF. The C-O-C stretching vibration of the THF ether linkage is a characteristic band in the IR spectrum. up.ac.za The presence or absence of IR bands associated with coordinated THF can confirm whether ligand substitution is complete. up.ac.za Furthermore, the anhydrous nature of CrCl₃(THF)₃ can be verified by the absence of broad O-H stretching bands. nih.gov In the far-IR region, vibrations corresponding to the Cr-Cl and Cr-N bonds can be observed, providing direct information about the coordination sphere. up.ac.za

Key IR Vibrational Frequencies (cm⁻¹)

| Species | ν(C-H) of THF | ν(C-O-C) of THF | Cr-N Stretch | Reference |

|---|---|---|---|---|

| [CrCl₃(dppe)(THF)] | ~3076, ~3055 | Present | N/A | up.ac.za |

Magnetic Properties of Chromium(III) Centers in Oxolane Complexes

The magnetic properties of these compounds arise from the d³ electron configuration of the chromium(III) ion, which typically results in a high-spin state with three unpaired electrons (S = 3/2). This inherent paramagnetism is a key characteristic used in their identification. nih.gov

Magnetic susceptibility measurements provide the effective magnetic moment (μ_eff), which for most octahedral Cr(III) complexes is close to the spin-only value of 3.87 Bohr magnetons (μ_B). For example, a series of [CrCl₃(BPA)] complexes (where BPA is a bis(2-pyridylmethyl)amine ligand) exhibited magnetic moments in the range of 3.4 to 3.9 μ_B, consistent with the expected S = 3/2 ground state for a chromium(III) center. acs.org These measurements are often reported as part of the routine characterization of new chromium(III) compounds. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is another technique used to probe the electronic environment of the Cr(III) center. The EPR spectrum of the dinuclear complex [CrCl₂(μ-Cl)(THF)₂]₂ shows a distinct, strong signal at a g-value of 1.98, which differs significantly from the weaker, broader signals observed for less pure, commercially available CrCl₃(THF)₃ samples. nih.gov

Table of Compound Names

| Systematic or Common Name | Abbreviation/Formula |

| This compound | CrCl₃(THF)₃ |

| Trichlorotris(tetrahydrofuran)chromium(III) | CrCl₃(THF)₃ |

| 1,2-bis(diphenylphosphino)ethane | dppe |

| Pyridine | py |

| mer-Trichlorotris(pyridine)chromium(III) | mer-[CrCl₃(py)₃] |

| Dichlorobis(tetrahydrofuran)chromium(III)-μ-dichloro-dichlorobis(tetrahydrofuran)chromium(III) | [CrCl₂(μ-Cl)(THF)₂]₂ |

| Bis(2-pyridylmethyl)amine | BPA |

| N-propyl-N,N-di(2-pyridylmethyl)amine | |

| N-propyl-N,N-di(6-methyl-2-pyridylmethyl)amine | |

| 2,6-bis(azolylmethyl)pyridine | |

| Bis[(2-diphenylphosphino)ethyl]amine |

Organic Synthesis Transformations Mediated by this compound

CrCl3(THF)3 is a Lewis acid and is frequently employed as a precursor to generate more complex and catalytically active chromium species for various organic reactions. cymitquimica.comresearchgate.net Its utility spans several key transformation types, including alkylations, cycloadditions, and cyclizations.

Chromium-based catalysts derived from CrCl3(THF)3 have proven effective in mediating the formation of carbon-carbon bonds, particularly in cross-coupling reactions. An efficient protocol utilizing the THF-soluble CrCl3(THF)3 complex has been developed for C(sp²)–C(sp³) cross-coupling. uni-muenchen.de This method allows for the alkylation of substrates like haloquinolines and activated aryl chlorides with various primary and secondary alkylmagnesium reagents. The reactions proceed rapidly at room temperature (25 °C), often within minutes, and demonstrate good tolerance for sensitive functional groups such as esters and ketones. uni-muenchen.de A key advantage of this chromium-catalyzed system is the absence of significant homo-coupling side products, which can be a common issue with related iron- or cobalt-catalyzed reactions. uni-muenchen.de

In other applications, CrCl3(THF)3 is used to synthesize β-diketiminato chromium complexes. For instance, treating CrCl3(THF)3 with a lithium salt of a β-diimine ligand (LiDDP) forms a binuclear chromium chloride complex. capes.gov.br This intermediate can then be alkylated with reagents like trimethylaluminum (B3029685) (AlMe3) to yield dimethyl chromium complexes, further illustrating the role of the parent compound in creating platforms for C-C bond formation. capes.gov.br

Table 1: Chromium-Catalyzed Alkylation of Halo-Aromatics with Grignard Reagents

| Substrate | Grignard Reagent | Catalyst | Product Yield | Reference |

| 2-Chloroquinoline | Phenethylmagnesium bromide | CrCl3(THF)3 | Good | uni-muenchen.de |

| 2-Chloroquinoline | Ethylmagnesium bromide | CrCl3(THF)3 | Good | uni-muenchen.de |

| Activated Aryl Chlorides | Various Alkylmagnesium halides | CrCl3(THF)3 | N/A | uni-muenchen.de |

This table is generated based on qualitative descriptions in the cited research.

As a Lewis acid, CrCl3(THF)3 can catalyze electrophilic substitution reactions, most notably Friedel-Crafts reactions. researchgate.netwikipedia.orgbyjus.comiitk.ac.in In these transformations, the Lewis acid activates a halide-containing reagent, generating a potent electrophile (a carbocation or acylium ion) that subsequently attacks an aromatic ring. byjus.comscribd.com While general Lewis acids like aluminum trichloride (B1173362) are classic examples, chromium complexes also facilitate such reactions. The primary role of CrCl3(THF)3 is often as a precursor, from which the true catalytically active species is formed.

A significant application of CrCl3(THF)3-derived catalysts is in the cycloaddition of carbon dioxide (CO2) to epoxides, an atom-economical reaction that produces valuable cyclic carbonates. sci-hub.se This transformation is a greener alternative to traditional methods that use hazardous reagents like phosgene. sci-hub.se

Novel chromium complexes supported by constrained Schiff-base (salen-type) ligands are synthesized from CrCl3(THF)3. sci-hub.sefrontiersin.org These complexes, when combined with a co-catalyst such as tetrabutylammonium (B224687) bromide (TBAB), become highly active for the cycloaddition. For example, a catalyst system using a chromium complex with tert-butyl substituted inden-based ligands exhibited an exceptionally high turnover frequency (TOF) of up to 14,800 h⁻¹ for converting propylene (B89431) oxide and CO2 into propylene carbonate at 100 °C. sci-hub.se Similarly, mononuclear [OSSO]-type chromium(III) complexes, prepared by reacting CrCl3(THF)3 with the sodium salt of the corresponding bis-thioether-diphenolate pro-ligands, also effectively catalyze the coupling of CO2 with various epoxides when used with a co-catalyst like bis(triphenylphosphine)iminium chloride (PPNCl). d-nb.info

Beyond CO2 cycloaddition, CrCl3(THF)3 is a precursor for catalysts used in cyclopropanation reactions. A system involving CrCl3(THF)3 and an organosilicon reductant can catalyze the cyclopropanation of various alkenes with bromoform (B151600) to yield the corresponding bromocyclopropanes. researchgate.net

Table 2: Performance of CrCl3(THF)3-Derived Catalysts in CO2/Epoxide Cycloaddition

| Catalyst Precursor | Ligand Type | Co-catalyst | Epoxide Substrate | Temperature (°C) | TOF (h⁻¹) | Selectivity | Reference |

| CrCl3(THF)3 | Constrained Schiff-base (inden) | TBAB | Propylene Oxide | 100 | 14,800 | 100% (cyclic carbonate) | sci-hub.se |

| CrCl3(THF)3 | [OSSO]-type | PPNCl | Propylene Oxide | 80 | 40 | High | d-nb.info |

| CrCl3(THF)3 | Salophen-tBu | Bu4NBr | Styrene Oxide | 80 | High | High (styrene carbonate) | frontiersin.org |

Complexes derived from chromium precursors are also active in intramolecular Friedel–Crafts reactions, leading to the formation of cyclic structures. A notable example is the intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman (MBH) adducts to produce substituted indenes. beilstein-journals.orgsemanticscholar.org This reaction is effectively catalyzed by a synergistic combination of a chiral (salen)Cr(III) complex and a Lewis acid co-catalyst like boron trifluoride etherate (BF3·OEt2). beilstein-journals.org The requisite (salen)Cr(III) complexes are readily synthesized from precursors such as CrCl3(THF)3. sci-hub.sefrontiersin.org This catalytic system is attractive as it operates under mild conditions, can handle electron-deficient arenes in the MBH adducts, and avoids the formation of regioisomers or dimeric side products. beilstein-journals.orgsemanticscholar.org

In a different approach, intramolecular Friedel-Crafts acylation has been achieved through the photolysis of chromium alkoxycarbene complexes. acs.orgacs.org These carbene complexes, which can be synthesized from chromium precursors, generate ketene-like species upon photolysis that act as electrophiles, attacking an appended aromatic ring to achieve cyclization. acs.org

Cycloaddition Reactions (e.g., CO2 to Epoxides)

Olefin Oligomerization and Polymerization Catalysis

Perhaps the most extensively studied and industrially relevant application of CrCl3(THF)3 is as a precursor for catalysts that selectively oligomerize ethylene into valuable linear alpha-olefins (LAOs), particularly 1-hexene (B165129) (trimerization) and 1-octene (B94956) (tetramerization). bohrium.comnih.gov These LAOs are crucial co-monomers in the production of linear low-density polyethylene (B3416737) (LLDPE). tue.nluniovi.es

Catalytic systems for selective ethylene oligomerization are typically generated in situ by combining a chromium source, a specific ligand, and a co-catalyst or activator. bohrium.comsciengine.com CrCl3(THF)3 is one of the most common and effective chromium sources for this purpose. tue.nlresearchgate.netresearchgate.nettandfonline.com

The selectivity of the reaction (trimerization vs. tetramerization vs. polymerization) is profoundly influenced by the structure of the ligand coordinated to the chromium center. A wide variety of ligand frameworks have been investigated in combination with CrCl3(THF)3, including those with nitrogen and phosphorus (PNP), sulfur (SNS), or all-nitrogen (NNN) donor atoms. tandfonline.com For instance, chromium catalysts prepared from CrCl3(THF)3 and specific PNP-type diphosphine ligands, when activated by methylaluminoxane (MAO), show good activity and selectivity for both tri- and tetramerization. uniovi.es One such system produced a mix with 35% 1-hexene and 61% 1-octene. uniovi.es Similarly, chromium complexes with iminophosphine ligands can be tuned; activating a complex with a P-cyclohexyl group with modified methylaluminoxane (MMAO) leads to high trimerization selectivity (92.6% 1-hexene), while reducing the steric hindrance on the ligand can increase the production of 1-octene. acs.org

The choice of co-catalyst (e.g., MAO, MMAO, triethylaluminum) and reaction conditions such as temperature and pressure also play critical roles in determining the catalyst's activity and the distribution of products. tue.nlresearchgate.netufrgs.br The versatility of CrCl3(THF)3 as a precursor allows for the systematic exploration of these variables to optimize the production of desired alpha-olefins. tandfonline.com

Table 3: Selected Ethylene Oligomerization Results Using CrCl3(THF)3-Based Catalytic Systems

| Ligand Type | Co-catalyst | Temp (°C) | Pressure (bar) | Activity ( kg/gCr ·h) | 1-Hexene Sel. (wt%) | 1-Octene Sel. (wt%) | Reference |

| PNNP (2H) | DMAO | 50 | 45 | High | 13.9 | 63.8 | bohrium.com |

| PNNP (2O) | DMAO | 50 | 45 | High | 72.8 | 13.5 | bohrium.com |

| Diazaphospholane-PNP | MAO | 60 | 40 | 17 | 42 | 55 | uniovi.es |

| Pyridine-Phosphine | MMAO | 60 | 30 | 14.5 | 32.5 | 34.6 | tue.nl |

| Iminophosphine (P-Cy) | MMAO | 60 | 40 | 307 | 92.6 | 2.5 | acs.org |

| Iminophosphine (P-Ph) | MMAO | 60 | 40 | 1.9 | 19.2 | 33.5 | acs.org |

Influence of Co-catalysts (e.g., Methylaluminoxane) on Catalytic Performance

Oxidative Catalysis with Chromium(III) Oxolane Systems

Chromium(III) complexes, including those derived from chromium(III) chloride and oxolane, are effective catalysts for the selective oxidation of various organic substrates, notably sulfides and alkenes. rsc.org These reactions typically employ an environmentally benign oxidant such as hydrogen peroxide (H₂O₂) or a sacrificial oxygen source like iodosylbenzene diacetate (PhI(OAc)₂). researchgate.netnsf.gov

In the oxidation of sulfides, Cr(III) catalysts can selectively produce either sulfoxides or sulfones, depending on the reaction conditions and the catalyst system. researchgate.netacs.org The reaction is believed to proceed through the formation of a chromium(III)-sulfide complex, which is then oxidized by the oxidant. researchgate.net A high-valent oxo-chromium(V) species is often proposed as the key active oxidant responsible for transferring the oxygen atom to the substrate. nsf.govut.ac.ir The selectivity of these reactions is a key feature; for example, CrO₃ has been used to catalyze the oxidation of a variety of electron-rich and electron-deficient sulfides to their corresponding sulfones in excellent yields. acs.org Using Cr(III) salen complexes, sulfides can be selectively oxidized to sulfoxides. nsf.gov

For the oxidation of alkenes, chromium-based catalysts are primarily used for epoxidation. rsc.orgut.ac.ir Cr(III)-salen complexes, in particular, have been extensively studied for this transformation. The catalytic activity and selectivity can be fine-tuned by introducing different substituents onto the salen ligand framework. ut.ac.ir Similar to sulfide (B99878) oxidation, the mechanism is thought to involve a high-valent chromium(V)-oxo intermediate that performs the epoxidation. ut.ac.ir

| Substrate Type | Catalyst System | Oxidant | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Aryl Sulfides | Cr(III) Salen Complexes | PhI(OAc)₂ | Sulfoxides | Catalytic cycle likely involves a Cr(V)-oxo species. | nsf.gov |

| Various Sulfides | Cr(III) potassium sulphate | 30% H₂O₂ | Sulfoxides | Efficient and recyclable catalytic system. | researchgate.net |

| Various Sulfides | CrO₃ | Periodic Acid | Sulfones | Highly efficient and selective oxidation. | acs.org |

| Alkenes | [Cr(salpr)(H₂O)]Cl on MCM-41 | tert-BuOOH | Epoxides | Successful heterogeneous catalysis for epoxidation. | ut.ac.ir |

Chromium(III) coordination complexes have gained significant attention as sustainable, earth-abundant alternatives to precious metal compounds (like those of Ru(II) and Ir(III)) in photoredox catalysis. rsc.orgnih.gov The photophysics of Cr(III) complexes is distinct from that of typical d⁶ metal complexes. While the latter often rely on metal-to-ligand charge transfer (MLCT) excited states, the photoactivity of hexa-coordinate Cr(III) (a d³ ion) is dominated by metal-centered (or ligand-field) excited states. rsc.orgnih.gov

Upon absorption of light, a Cr(III) complex is promoted to an excited state. Through a process called intersystem crossing, it can populate a long-lived "spin-flip" excited state (typically the ²E state). rsc.orgrsc.org This state has the same d-orbital electron configuration as the ground state, but with one electron's spin inverted. nih.gov The long lifetime of this excited state (ranging from nanoseconds to microseconds) is crucial, as it allows sufficient time for the complex to interact with other molecules. rsc.org

A photosensitizer can initiate a chemical reaction via two primary mechanisms after being excited:

Energy Transfer : The excited photosensitizer can transfer its energy directly to another molecule, such as ground-state triplet oxygen (³O₂), to generate highly reactive singlet oxygen (¹O₂). ossila.comuni-mainz.de This singlet oxygen can then go on to oxidize a substrate.

Electron Transfer : The excited Cr(III) complex can act as either a potent oxidant or reductant. It can accept an electron from a donor molecule or donate an electron to an acceptor molecule, generating radical ions that propagate the desired chemical transformation. nih.govconicet.gov.ar

Cr(III) polypyridine complexes have been successfully used as photocatalysts for various organic transformations, including cycloadditions and aerobic oxidations. nih.govuni-mainz.de The specific reaction pathway depends on the redox potentials of the catalyst's excited state and the substrates involved. Mechanistic studies have shown that Cr(III)-photocatalyzed reactions can proceed through complex cycles, sometimes involving singlet oxygen as a key intermediate that participates in subsequent electron transfer steps. nih.govrsc.org The design of the ligand is paramount, as it modulates the ligand field strength, which in turn determines the energy and lifetime of the crucial ²E excited state. rsc.orgrsc.org

Mechanistic Investigations of Oxolane;trichlorochromium Mediated Reactions

Elucidation of Active Catalytic Species

The true nature of the active species derived from Oxolane;trichlorochromium is a subject of extensive research. The initial Cr(III) precursor undergoes activation, typically with an aluminum co-catalyst like methylaluminoxane (B55162) (MAO), to generate the catalytically active centers. caltech.edule.ac.uk The structure of these active species can vary significantly, influencing the outcome of the reaction.

Identification of Mononuclear and Dinuclear Chromium(III) Intermediates

Upon activation, this compound can form both mononuclear and dinuclear chromium(III) intermediates. DFT calculations have suggested the presence of two distinct Cr(III) catalytic species: a mononuclear species that is primarily responsible for the production of high molecular weight polymer, and a dinuclear species that is credited with the formation of oligomers. researchgate.net

The formation of these different species can be influenced by the reaction conditions. For instance, high loadings of MAO have been shown to favor the generation of the dinuclear species, leading to higher selectivity towards α-olefins. researchgate.net The ligand architecture also plays a critical role. The reaction of a 1,2,4,5-tetrakis(pyrazolyl-methyl)benzene ligand with two equivalents of this compound results in a binuclear neutral complex, [Cr2L(THF)2Cl6]. researchgate.net In contrast, other ligand systems may favor the formation of mononuclear active sites. pnas.org

The characterization of these intermediates is challenging due to their paramagnetic nature and transient existence. nih.gov However, techniques such as X-ray crystallography have been successfully employed to identify certain stable dimeric chromium complexes. For example, the reaction of specific phosphine-containing ligands with CrCl2(THF)2 has yielded dimeric chromium(II) complexes. acs.org

Role of Redox Couples (e.g., Cr(I)/Cr(III)) in Catalytic Cycles

The catalytic cycle in chromium-mediated olefin oligomerization and polymerization is often proposed to involve a redox couple, most commonly Cr(I)/Cr(III). acs.orgmdpi.comresearchgate.netnih.gov Theoretical studies, including DFT calculations, support a mechanism where the active catalyst cycles between these two formal oxidation states. acs.orgmdpi.comresearchgate.net

The generally accepted metallacycle mechanism for selective ethylene (B1197577) trimerization and tetramerization involves Cr(I)/Cr(III) intermediates. mdpi.comresearchgate.net This mechanism posits that the oxidative coupling of two coordinated ethylene molecules on a Cr(I) center forms a chromacyclopentane intermediate, which is a Cr(III) species. mdpi.comrsc.org This step is often considered the rate-determining step of the catalytic cycle. mdpi.com Subsequent ethylene insertion and β-hydride elimination steps regenerate the Cr(I) species and release the α-olefin product. mdpi.comrsc.org

Experimental evidence for the involvement of different chromium oxidation states comes from various spectroscopic techniques. EPR and UV-vis studies on activated chromium complexes have identified the presence of Cr(I), Cr(III), and EPR-silent species, which could be dinuclear Cr(I) or mononuclear Cr(II). rsc.org The relative concentrations of these species can be correlated to catalytic activity. rsc.org Furthermore, oxidative addition reactions at Cr(I) centers, leading to the formation of mononuclear Cr(III) complexes, have been observed, supporting the change in oxidation state during the catalytic process. nih.gov While the Cr(I)/Cr(III) couple is widely accepted, some studies also propose the involvement of a Cr(II)/Cr(IV) redox couple, particularly in the presence of certain ligands and activators. rsc.org

Reaction Pathway Analysis in Olefin Polymerization and Oligomerization

The reaction pathway in olefin polymerization and oligomerization is a complex interplay of elementary steps, including monomer coordination, insertion, and chain termination. The specific pathway followed determines the final product distribution, ranging from high molecular weight polymers to short-chain α-olefins.

Ethylene Insertion Mechanisms (Single and Double Insertions)

The insertion of ethylene into the growing polymer or oligomer chain is a fundamental step in these reactions. The mechanism of ethylene insertion can vary, leading to different product outcomes. In the context of selective oligomerization, both single and double ethylene insertion mechanisms have been proposed to explain the formation of 1-hexene (B165129) and 1-octene (B94956), respectively. nih.gov

A key feature of some proposed models is the occurrence of a double-coordination mechanism. acs.org In this model, a bis(ethylene) chromacyclopentane intermediate is responsible for the formation of 1-octene and other byproducts that exhibit a greater than first-order dependence on ethylene concentration. acs.org In contrast, 1-hexene is primarily formed from a mono(ethylene) chromacyclopentane intermediate, showing a first-order dependence on ethylene. acs.org

The insertion of the first ethylene molecule into a Cr-vinyl species, formed during initiation, is typically highly exothermic and has a low energy barrier, indicating that propagation is a fast process. pnas.org The subsequent insertion steps into the growing metallacycle determine the final product.

Factors Governing Product Selectivity (e.g., 1-Hexene vs. 1-Octene)

The selectivity towards a specific α-olefin, such as 1-hexene or 1-octene, is governed by a delicate balance of several factors. The competition between single and double ethylene coordination pathways is a primary determinant. acs.org Higher ethylene concentrations tend to favor the double-coordination pathway, leading to increased 1-octene formation at the expense of 1-hexene. acs.org

The steric and electronic properties of the ligands coordinated to the chromium center also play a crucial role. nih.govbohrium.com The introduction of bulky substituents on the ligand can significantly alter the steric environment around the active site, thereby influencing the relative energy barriers for different reaction pathways. For instance, sterically congested active species can suppress the pathways leading to tetramerization and side product formation, thus enhancing the selectivity for trimerization to 1-hexene. nih.gov The bite angle and flexibility of the ligand are also important parameters affecting selectivity. tue.nl

The nature of the cocatalyst and the solvent can also impact the product distribution. caltech.edutue.nl For example, reactions in more polar solvents have been shown to be highly active and can influence the 1-hexene/1-octene selectivity. caltech.edu

The relative stability of the metallacyclic intermediates is another key factor. acs.org The selectivity for trimerization or tetramerization is determined by whether the energy barrier for further ethylene insertion into the metallacycloheptane (to form a metallacyclononane) is higher or lower than the barrier for β-hydride transfer to produce 1-hexene. mdpi.comrsc.org If β-hydride transfer is favored, 1-hexene is the major product. If ethylene insertion is favored, the reaction proceeds towards 1-octene.

Table 1: Factors Influencing Product Selectivity in Ethylene Oligomerization

| Factor | Influence on Selectivity |

|---|---|

| Ethylene Concentration | Higher concentrations favor 1-octene formation. acs.org |

| Ligand Sterics | Bulky ligands can enhance 1-hexene selectivity by disfavoring the formation of larger metallacycles. nih.gov |

| Ligand Electronics | The electronic properties of the ligand can influence the stability of intermediates and transition states. |

| Cocatalyst | The type of cocatalyst can affect the nature of the active species and thus the product distribution. tue.nl |

| Solvent Polarity | More polar solvents can increase activity and alter the 1-hexene/1-octene ratio. caltech.edu |

| Metallacycle Stability | The relative energy barriers for β-hydride elimination versus further ethylene insertion from the metallacycloheptane intermediate determine the selectivity between 1-hexene and 1-octene. mdpi.comrsc.org |

Catalyst Deactivation Pathways

Catalyst deactivation is a critical issue in industrial applications, leading to a decrease in productivity over time. Several pathways for the deactivation of chromium-based catalysts have been identified.

One common deactivation mechanism involves the formation of inactive or less active chromium species. For instance, after the consumption of the ethylene substrate, the active catalyst can be converted into an inactive chromium(I) ethylene complex. rsc.org The decomposition of the catalyst can also follow second-order kinetics, and in some systems, it does not involve the dissociation of the diphosphine ligand. caltech.edu

The presence of impurities or certain reaction byproducts can also lead to catalyst poisoning. For example, free trimethylaluminum (B3029685) (TMA) present in MAO can have a poisoning effect, and the addition of TMA can switch the catalytic behavior from oligomerization to polymerization. acs.org

Other proposed deactivation pathways include bimolecular processes and reactions involving the counterion in cationic catalyst systems. rsc.org For some systems, the deactivation can involve the transfer of a group from the counterion to the metal center. rsc.org Understanding these deactivation pathways is crucial for developing more robust and long-lived catalyst systems.

Mechanistic Insights into Carbon Dioxide Coupling Reactions

The coupling of carbon dioxide (CO2) with epoxides to form polycarbonates is a significant area of research, with chromium(III)-based catalysts, including this compound, playing a notable role. beilstein-journals.org Understanding the mechanism of this transformation is crucial for catalyst optimization and process efficiency.

Binding Studies of Substrates with Chromium(III) Complexes

The catalytic cycle for CO2 and epoxide copolymerization initiated by chromium(III) complexes, often in the form of (salen)Cr(III) derivatives, begins with the activation of the epoxide. mdpi.com The Lewis acidic chromium(III) center coordinates to the oxygen atom of the epoxide, thereby activating the ring for nucleophilic attack. mdpi.com While direct binding studies on the simple this compound are not extensively detailed in the provided results, the behavior of related chromium(III) complexes provides significant insight. For instance, chromium(III)-salophen complexes have been shown to be effective co-catalysts in the cycloaddition of CO2 to epoxides. frontiersin.orgfrontiersin.org The superior performance of Cr(III) compared to Mn(III) and Ni(II) in these systems is linked to its calculated binding energy with the epoxide. frontiersin.org

In systems utilizing chromium(III)-salen complexes, a cocatalyst, often a nucleophile, is required. scispace.com The reaction mechanism involves the initial ring-opening of the coordinated epoxide by this nucleophile. This step forms a chromium alkoxide intermediate. Subsequently, CO2 inserts into the chromium-alkoxide bond, generating a chromium carbonate species. This carbonate can then react with another epoxide molecule, propagating the polymer chain. mdpi.com The binding of CO2 is a critical step, and studies on other metal complexes have shown this occurs at the anionic oxygen center of a reduced metal complex to form an alkyl carbonate moiety. escholarship.org

The nature of the ligands surrounding the chromium center significantly influences its activity. For example, chromium(III) complexes with β-ketoimine ligands demonstrate different coordination modes depending on the synthesis route, which in turn can affect their catalytic behavior upon activation. mdpi.com

Proposed Catalytic Cycles for Polycarbonate Formation

The proposed catalytic cycle for polycarbonate formation mediated by chromium(III) complexes is a multistep process. scispace.com While this compound itself can serve as a precursor, more active catalysts are often generated in situ or are pre-formed complexes like (salen)Cr(III)X. frontiersin.org

A generally accepted catalytic cycle can be summarized as follows:

Initiation: An initiator, which can be an alkoxide or another nucleophile, attacks an epoxide molecule that is activated by coordination to the Cr(III) center. This ring-opening step generates a chromium(III) alkoxide intermediate.

Propagation:

Carbon dioxide inserts into the chromium-alkoxide bond, forming a chromium(III) carbonate species.

A new molecule of epoxide coordinates to the chromium center and is subsequently attacked by the terminal carbonate of the growing polymer chain. This step regenerates the chromium(III) alkoxide at the chain end and extends the polymer by one carbonate unit.

Chain Transfer/Termination: These steps can lead to the formation of cyclic carbonates as byproducts through a "back-biting" mechanism where the growing chain-end attacks the first carbonate linkage. researchgate.net The selectivity towards polycarbonate versus cyclic carbonate is highly dependent on reaction conditions such as CO2 pressure, temperature, and the nature of the catalyst and any cocatalyst. scispace.com

The following table summarizes the key steps in the proposed catalytic cycle for polycarbonate formation.

| Step | Description | Key Intermediate |

| 1. Epoxide Activation | The Lewis acidic Cr(III) center coordinates to the oxygen of the epoxide ring. | [Cr(III)]-epoxide adduct |

| 2. Ring Opening | A nucleophile (e.g., from a cocatalyst or the growing polymer chain) attacks the activated epoxide. | [Cr(III)]-alkoxide |

| 3. CO2 Insertion | Carbon dioxide inserts into the Cr-alkoxide bond. | [Cr(III)]-carbonate |

| 4. Propagation | The carbonate end of the growing chain attacks another activated epoxide molecule. | Regenerated [Cr(III)]-alkoxide |

This cycle highlights the bifunctional nature required of the catalytic system, where the Lewis acidic metal center activates the epoxide and a nucleophilic component initiates ring-opening and propagation. beilstein-journals.org

Understanding Intramolecular Cyclization Mechanisms

Chromium(III) complexes are also implicated in catalyzing intramolecular cyclization reactions. The mechanism of these transformations is highly dependent on the nature of the substrate and the specific ligands coordinated to the chromium center.

Coordination Modes of Substrates to Chromium(III) Centers

The initial and crucial step in any intramolecular cyclization is the coordination of the substrate to the chromium(III) center. The specific geometry and electronic structure of the resulting complex dictate the subsequent reaction pathway. For instance, in the cyclization of o-alkynylanilines catalyzed by a Zn-based MOF, the alkyne moiety is activated through coordination to the Lewis-acidic metal center, which facilitates the intramolecular nucleophilic attack by the amine. rsc.org A similar activation principle applies to chromium(III)-catalyzed reactions.

The coordination can occur in various modes depending on the functional groups present in the substrate and the ligands on the chromium complex. For example, studies on chromium(III) complexes with tris(2-pyridylmethyl)amine (B178826) (TPA) show the formation of monomeric or dimeric species depending on the reaction conditions, which influences their reactivity. researchgate.net Similarly, β-ketoimine ligands can coordinate to Cr(III) in either a neutral or deprotonated form, leading to different complex geometries. mdpi.com In the context of intramolecular cyclization, a substrate with multiple potential donor atoms would coordinate in a fashion that pre-organizes it for the ring-closing step. This often involves the formation of a chelate structure that brings the reacting moieties into proximity. The formation of five- and six-membered rings is generally favored in intramolecular reactions. masterorganicchemistry.com

Proposed Models for Stereoselective Transformations

Achieving stereoselectivity in intramolecular cyclizations requires a well-defined chiral environment around the chromium(III) center. This is typically accomplished by using chiral ligands. The Nozaki-Hiyama-Kishi (NHK) reaction, which involves the coupling of organic halides and aldehydes mediated by chromium reagents, is a prime example where chiral ligands have been successfully employed to induce asymmetry. researchgate.net

A proposed model for stereoselective intramolecular cyclization catalyzed by a chiral Cr(III) complex involves the following key features:

Chiral Ligand Scaffolding: A chiral ligand binds to the Cr(III) ion, creating a rigid and asymmetric coordination sphere.

Substrate Coordination: The substrate coordinates to the chiral chromium complex in a specific and predictable orientation to minimize steric interactions with the ligand. This controlled coordination pre-determines the facial selectivity of the subsequent reaction.

Intramolecular Reaction: The intramolecular reaction (e.g., nucleophilic attack, radical addition) occurs within this chiral pocket. The steric and electronic properties of the ligand direct the reaction to proceed through a lower energy transition state, leading to the preferential formation of one stereoisomer. For example, in radical cyclizations, a metal-stabilized organic radical can be generated as a key intermediate, and its subsequent reactions are controlled by the chiral environment. nih.gov

The table below outlines the general steps for a proposed stereoselective intramolecular cyclization.

| Step | Description | Outcome |

| 1. Catalyst Formation | A chiral ligand coordinates to the Cr(III) precursor, this compound. | Formation of a chiral Cr(III) catalyst. |

| 2. Substrate Binding | The substrate binds to the chiral catalyst in a diastereoselective manner. | A specific substrate-catalyst complex is favored. |

| 3. Ring Closure | The intramolecular cyclization occurs via a favored transition state. | Enantiomerically enriched product is formed. |

| 4. Product Release | The cyclized product dissociates, regenerating the catalyst. | Catalyst turnover. |

Detailed mechanistic studies, often supported by computational methods like DFT, are crucial for refining these models and understanding the subtle interactions that govern the high levels of stereoselectivity observed in many chromium-catalyzed transformations. beilstein-journals.org

Advanced Materials Applications of Oxolane;trichlorochromium

Precursors for Chromium-Containing Thin Films

CrCl₃(THF)₃ is a significant precursor for the deposition of thin films containing chromium, primarily through vapor-phase techniques that leverage its volatility and thermal properties. scholaris.ca These films are critical in a variety of technological applications, from protective coatings to electronic components.

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that builds materials one atomic layer at a time through sequential, self-limiting surface reactions. arxiv.orgmcmaster.ca This method provides exceptional control over film thickness and uniformity, making it ideal for creating high-quality, conformal coatings. mcmaster.ca CrCl₃(THF)₃ has been explored as a precursor for the ALD of chromium-based thin films, such as chromium oxide (Cr₂O₃).

The ALD process typically involves alternating pulses of the CrCl₃(THF)₃ vapor and a co-reactant, such as water or ozone, into a reaction chamber. Each pulse is followed by a purge with an inert gas to remove unreacted precursor and volatile byproducts. mcmaster.ca The selection of an appropriate co-reagent is critical, with research exploring substances like hydrosilanes and hydroboranes for the deposition of elemental metal films. mcmaster.ca The thermal stability of the precursor is a key parameter, defining the temperature window for the ALD process. For instance, some chromium complexes are stable up to certain temperatures, which dictates the feasible bubbler and deposition temperatures. mcmaster.ca

Table 1: ALD Process Parameters for Chromium-Containing Films

| Parameter | Typical Range/Value | Significance |

| Precursor | Oxolane;trichlorochromium | Source of chromium atoms. |

| Co-reactant | H₂O, O₃, Hydrosilanes | Reacts with the precursor to form the desired film. |